N-methyl-DL-alanine, benzyl ester
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
benzyl 2-(methylamino)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
AQHDODCEXNCMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Physical State : Likely a liquid or low-melting solid, given the presence of the hydrophobic benzyl group.
- Solubility: Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) due to the ester group, contrasting with the parent amino acid’s water solubility .
- Applications: Potential use as a synthetic intermediate in peptide chemistry, prodrug design, or agrochemical development, analogous to related alanine esters like benalaxyl (a fungicide) .
Comparison with Similar Compounds
The following table compares N-methyl-DL-alanine, benzyl ester with structurally or functionally related compounds, emphasizing differences in substituents, properties, and applications.
Key Observations:
Substituent Effects: N-Methyl vs. Benzyl Ester vs. Methyl Ester: The benzyl group in the ester increases lipophilicity and resistance to enzymatic hydrolysis, making it advantageous for prodrug formulations or agrochemicals .
Functional Diversity :
- Benalaxyl and related agrochemicals demonstrate how N,N-disubstitution and aryl groups enhance pesticidal activity , whereas Z-protected esters are tailored for stepwise deprotection in peptide synthesis .
Physicochemical Properties :
- The benzyl ester’s hydrophobicity contrasts with the water-soluble parent N-methyl-DL-alanine, enabling applications in lipid-rich environments .
Preparation Methods
Propylphosphonic Anhydride-Assisted Esterification
Adapted from N-carboxyanhydride (NCA) synthesis, this method replaces CO₂ with benzyl alcohol to direct ester formation.
Procedure :
-
Reagents : N-Methyl-DL-alanine (1 equiv.), benzyl alcohol (1.5 equiv.), propylphosphonic anhydride (3 equiv.), N,N-diisopropylethylamine (4 equiv.), acetonitrile.
-
Conditions : The reaction is conducted at 40°C under 300 psi CO₂ pressure for 15 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, and concentrated. The crude product is purified via recrystallization.
Key Advantages :
-
High functional group tolerance due to propylphosphonic anhydride’s reactivity.
-
Scalable under pressurized conditions.
Limitations :
Neutralization of Tosylate Salt
This method, modified from L-alanine benzyl ester synthesis, involves neutralizing a pre-formed tosylate salt of N-methyl-DL-alanine.
Procedure :
-
Reagents : N-Methyl-DL-alanine tosylate (1 equiv.), triethylamine (1.2 equiv.), toluene, benzyl alcohol.
-
Conditions : The tosylate salt is dissolved in water, cooled to 5°C, and neutralized with triethylamine. Benzyl alcohol is added, and the mixture is extracted with toluene.
-
Workup : The organic layer is concentrated under reduced pressure to yield the ester.
Key Advantages :
Limitations :
-
Dependent on pre-synthesized tosylate salt.
-
Racemization may occur if chiral starting materials are used.
Racemization and Stereochemical Considerations
Racemization during synthesis is mitigated by:
-
Mild Coupling Conditions : Acetylene ethers and propylphosphonic anhydride avoid acidic/basic environments that promote epimerization.
-
Low-Temperature Workup : Neutralization at 5°C preserves stereochemical integrity.
-
Solvent Effects : Polar aprotic solvents (acetonitrile) stabilize transition states in coupling reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-methyl-DL-alanine benzyl ester, and what are the critical reaction parameters?
- Methodological Answer : The benzyl ester group is typically introduced via acid- or base-catalyzed esterification. For example, benzyl bromide reacts with carboxylic acid derivatives under mild conditions (e.g., cesium carbonate in ethanol) to form esters with moderate yields (~50–85%) . Protecting group strategies, such as using tert-butyloxycarbonyl (Boc) groups for the N-terminus, are critical to prevent undesired side reactions during peptide synthesis . Key parameters include solvent choice, catalyst activity, and reaction time to minimize hydrolysis of the ester group.
Q. How does the benzyl ester group influence the physicochemical properties of N-methyl-DL-alanine in peptide synthesis?
- Methodological Answer : The benzyl ester enhances lipophilicity, improving membrane permeability and stability against enzymatic degradation. This is particularly useful in prodrug design or peptide analog studies. However, its bulkiness may sterically hinder interactions in active sites, necessitating deprotection (e.g., hydrogenolysis) post-synthesis . Comparative studies using HPLC-UV analysis show that benzyl esters are stable in aqueous solutions for up to 72 hours, making them suitable for short-term biological assays .
Advanced Research Questions
Q. What analytical challenges arise when quantifying N-methyl-DL-alanine benzyl ester in biological matrices, and how can hydrolysis artifacts be minimized?
- Methodological Answer : Hydrolysis of the benzyl ester to free N-methyl-DL-alanine during sample preparation is a major challenge. Pre-derivatization with o-phthalaldehyde (OPA) before HPLC analysis can stabilize the ester, but OPA itself accelerates hydrolysis. To mitigate this, rapid quenching of enzymatic activity (e.g., using cold acetonitrile) and immediate derivatization are recommended . Stability validation via HPLC-UV over 72 hours is critical for assay reliability .
Q. How can N-methyl-DL-alanine benzyl ester be utilized in studying amino acid transporter mechanisms such as trans-stimulation?
- Methodological Answer : The methyl group on the α-amino nitrogen reduces hydrogen-bonding capacity, making it a competitive substrate for transporters like SNAT2. Trans-stimulation assays involve preloading cells with N-methyl-DL-alanine benzyl ester and measuring efflux rates of radiolabeled amino acids. The ester’s hydrolysis-resistant design allows differentiation between transporter-mediated uptake and passive diffusion .
Q. What strategies exist for selective deprotection of benzyl esters in complex peptide analogs containing N-methyl-DL-alanine?
- Methodological Answer : Hydrogenolysis with palladium catalysts (e.g., Pd/C under H₂) is standard for benzyl ester removal, but this method may reduce sensitive functional groups. Alternative approaches include photolabile protecting groups or enzymatic cleavage (e.g., esterases). For acid-sensitive peptides, mild conditions like trimethylsilyl iodide (TMSI) in dichloromethane selectively cleave benzyl esters without affecting Boc groups .
Q. How does the stereochemistry of N-methyl-DL-alanine benzyl ester impact its interaction with biological targets?
- Methodological Answer : The DL-racemic mixture allows comparative studies of enantiomer-specific activity. For example, chiral HPLC separation followed by crystallography or NMR can resolve binding affinities to enzymes or receptors. Molecular docking simulations using resolved crystal structures (e.g., SNAT2 transporter) reveal that the D-enantiomer may exhibit steric clashes, reducing uptake efficiency compared to the L-form .
Data Contradictions and Resolution
Q. Conflicting reports on benzyl ester stability in aqueous solutions: How to reconcile discrepancies?
- Methodological Answer : Discrepancies arise from varying pH, temperature, and matrix composition. For instance, buffered solutions at pH 7.4 show <5% hydrolysis over 24 hours, while acidic conditions (pH <3) accelerate degradation. Researchers should replicate experimental conditions from literature (e.g., 25°C, neutral pH) and validate stability using control samples spiked with pure ester .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
